Raunitidine - 14883-83-1

Raunitidine

Catalog Number: EVT-1187275
CAS Number: 14883-83-1
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Ranitidine is classified as an antihistamine and specifically as a selective H2 receptor antagonist. It works by blocking the action of histamine on the H2 receptors in the stomach lining, thereby reducing the production of stomach acid.

Synthesis Analysis

The synthesis of ranitidine involves several chemical reactions, typically starting from simpler organic compounds. One notable method is described in a patent that outlines a multi-step synthesis involving:

  1. Starting Material: The synthesis begins with N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.
  2. Key Reactions: The process includes reactions with various reagents, such as aziridine and other intermediates, which require careful control of conditions to optimize yield and purity.
  3. Yield: Reported yields for some methods range from 35% to 45%, indicating a need for optimization in industrial applications due to potential toxicity from certain reagents used in the synthesis process .

Another innovative approach involves converting biomass-derived 5-(chloromethyl)furfural into ranitidine through four synthetic steps, showcasing a more sustainable route .

Molecular Structure Analysis

Ranitidine's molecular structure features several functional groups that contribute to its pharmacological activity:

The three-dimensional conformation of ranitidine allows it to effectively fit into the H2 receptor site, blocking histamine's action .

Chemical Reactions Analysis

Ranitidine undergoes various chemical reactions, including:

  1. Dissolution: When dissolved in water, ranitidine dissociates into its protonated form and chloride ions.
    Ranitidine hydrochlorideRanitidine++Cl\text{Ranitidine hydrochloride}\rightleftharpoons \text{Ranitidine}^++\text{Cl}^-
  2. Conductometric Titration: A method for determining ranitidine concentration involves precipitating silver chloride from a solution containing chloride ions released upon dissolution .
  3. Degradation Reactions: Ranitidine can undergo degradation under acidic or basic conditions, leading to various impurities that need monitoring during pharmaceutical formulation .
Mechanism of Action

Ranitidine exerts its effects by selectively blocking H2 receptors located on gastric parietal cells. This blockade prevents histamine from stimulating these cells to secrete gastric acid. The mechanism can be summarized as follows:

  1. Receptor Binding: Ranitidine binds competitively to H2 receptors.
  2. Inhibition of Acid Secretion: By preventing histamine from activating these receptors, ranitidine effectively reduces both basal and stimulated gastric acid secretion.
  3. pKa Value: The pKa value of ranitidine is approximately 8.05, indicating its behavior as a weak base .
Physical and Chemical Properties Analysis

Ranitidine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.4 g/mol.
  • Solubility: Soluble in water and alcohol; poorly soluble in organic solvents like chloroform.
  • Melting Point: Ranitidine has a melting point around 140°C.
  • Stability: It is stable under normal conditions but can degrade when exposed to light or moisture .
Applications

Ranitidine's primary application is in the treatment of gastrointestinal disorders related to excessive stomach acid production:

  1. Peptic Ulcers: Used to promote healing by decreasing acid secretion.
  2. Gastroesophageal Reflux Disease: Provides relief from symptoms by reducing acidity.
  3. Zollinger-Ellison Syndrome: Helps manage this condition characterized by excessive gastric acid production.

Additionally, research into ranitidine analogs has explored their potential roles in neuroprotective therapies due to their ability to inhibit amyloid-beta aggregation .

Chemical and Pharmacological Foundations of Ranitidine

Chemical Synthesis and Structural Characterization

Synthetic Pathways for Ranitidine Hydrochloride

Ranitidine hydrochloride is synthesized via a multi-step sequence starting from 2-[(5-aminomethyl)furan-2-yl]methylthio]ethanamine. Key stages include:

  • Nitrile Intermediates: Reaction with dimethylamine and formaldehyde forms the tertiary amine backbone.
  • Nitroethenediamine Formation: Condensation with 1-methylthio-2-nitroethene yields the core nitroethenediamine structure.
  • Crystallization: Final hydrochloride salt crystallization ensures pharmaceutical-grade purity [4].Impurity control during synthesis is critical, as residual intermediates (e.g., Impurities A, C, E) accelerate N-Nitrosodimethylamine (NDMA) formation [4].

Structural-Activity Relationships of H₂-Receptor Antagonists

Ranitidine’s molecular design optimizes receptor affinity and minimizes side effects:

  • Furan Linker: Replaces imidazole (cimetidine), eliminating cytochrome P450 inhibition.
  • Nitroethene Group: Enhances electron-withdrawing capacity, strengthening histamine receptor binding.
  • Dimethylaminomethyl Tail: Facilitates membrane penetration via lipophilicity [7].Table: Structural Comparison of H₂ Antagonists
CompoundCore GroupSide ChainReceptor Affinity (Relative)
RanitidineFuranNitroethenediamine1.0 (Reference)
CimetidineImidazoleCyanoguanidine0.3
FamotidineThiazoleSulfonamidine7.2

Degradation Pathways and NDMA Formation Mechanisms

NDMA contamination arises from autoxidation and impurity-mediated pathways:

  • Autoxidation: Ranitidine’s vinyl nitro moiety liberates nitrite ions and dimethylamine under aerobic conditions. Nitrite converts to nitrosyl chloride (NOCl), catalyzing NDMA formation [1].
  • Impurity-Mediated Pathways: Amorphous Impurities A, C, and E form NDMA 100× faster than crystalline ranitidine at 110°C. Crystalline Impurity H generates NDMA without dimethylamino groups via radical pathways [4].Table: NDMA Formation from Ranitidine Impurities
ImpurityPhysical StateNDMA at 110°C (μM)Fold Increase vs. Ranitidine
AAmorphous13.6151×
EAmorphous>14.6>163×
HCrystalline0.22.2×
RanitidineCrystalline0.091.0× (Reference)

Packaging with oxygen scavengers inhibits autoxidation, suppressing NDMA [1] [4].

Pharmacodynamic Mechanisms

Histamine H₂-Receptor Antagonism and Gastric Acid Suppression

Ranitidine competitively inhibits histamine at parietal cell H₂-receptors:

  • Acid Secretion: Reduces basal and meal-stimulated acid output by 70–80% within 4 hours.
  • Pepsin Activity: Lowers gastric pepsin concentration by 40–50% via pH-dependent mechanisms [5].Unlike proton pump inhibitors (PPIs), ranitidine provides rapid suppression without requiring acid-activated conversion.

Prokinetic Effects via Anticholinesterase Activity

Ranitidine analogs demonstrate acetylcholinesterase (AChE) inhibition:

  • 1,8-Naphthalimide Derivatives: Compound 6 inhibits AChE (IC₅₀ = 0.15 μM) by binding the catalytic anionic site.
  • Cholinergic Stimulation: Enhanced gastric motility occurs via acetylcholine accumulation, accelerating gastric emptying [7]. This secondary activity differentiates ranitidine from non-anticholinesterase H₂ antagonists.

Comparative Efficacy Against Other H₂ Blockers

  • vs. Cimetidine: Ranitidine exhibits 5–10× greater potency (50 mg vs. 300 mg for acid suppression), negligible P450 interactions, and no antiandrogenic effects.
  • vs. Famotidine: Famotidine has higher receptor affinity (7.2× ranitidine) but slower onset (peak effect: 1–3 hours vs. 1–2 hours for ranitidine) [5].

Pharmacokinetic Profiling

Bioavailability and Protein Binding Dynamics

  • Absorption: Oral bioavailability is 43.3% ± 10.5% due to first-pass metabolism. Peak plasma concentrations (378–808 ng/mL) occur within 2–6 hours post-dose.
  • Distribution: Volume of distribution is 1.3 ± 0.4 L/kg, with 15% plasma protein binding, enabling wide tissue penetration [2] [9].

Hepatic Metabolism Involving Flavin-Containing Monooxygenases (FMOs)

  • Primary Enzymes: FMO3 catalyzes N-oxidation and S-oxidation, generating ranitidine N-oxide and sulfoxide metabolites.
  • Minor Pathways: CYP3A4 mediates N-demethylation (<10% of total clearance) [4].

Renal Excretion and Dose Adjustments in Renal Impairment

Elimination half-life correlates with creatinine clearance:

  • Normal Function: Half-life = 2.0–3.0 hours; renal clearance = 36.0 ± 25.0 mL/min.
  • Renal Failure (CrCl <50 mL/min): Half-life extends to 7.0–8.5 hours (2.4× normal); renal clearance drops to 20% of healthy subjects [2] [6] [9].Table: Ranitidine Pharmacokinetics in Renal Impairment
ParameterNormal FunctionSevere Renal Failure (CrCl <30 mL/min)
Elimination Half-life (h)2.0–3.07.3–8.5
AUC (ng·h/mL)1,000–1,5003,500–4,200
Urinary Excretion (% Dose)20–30%5–10%

Dosing adjustments reduce accumulation: 75 mg twice daily (vs. 150 mg) when CrCl <50 mL/min [6] [9].

Properties

CAS Number

14883-83-1

Product Name

Raunitidine

IUPAC Name

methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1

InChI Key

KXEMQEGRZWUKJS-OVXHWVBHSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Synonyms

Raunitidine

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Isomeric SMILES

C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.